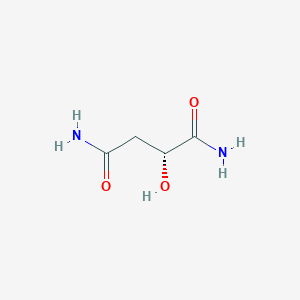

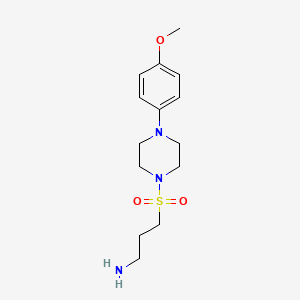

![molecular formula C23H15FN4O4 B2724719 7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione CAS No. 1326856-77-2](/img/structure/B2724719.png)

7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2,4-Oxadiazoles are a class of heterocyclic compounds that have been shown to have a broad spectrum of biological activities . They have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . Quinazolinediones, on the other hand, are a type of quinazoline, a class of organic compounds with a wide range of biological activities.

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles often involves the condensation reaction of amidoximes with derivatives of carboxylic acids or acid chlorides . Another method involves the treatment of 5-fluorouracil with 4-(bromomethyl)benzonitrile in the presence of a base .Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles consists of a five-membered heterocyclic ring with an oxygen atom and two nitrogen atoms . Quinazolinediones, meanwhile, consist of two fused six-membered rings, one of which is aromatic .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Synthetic Methods and Molecular Design : Compounds with quinazoline cores, including modifications with oxadiazole and fluorophenyl groups, have been synthesized through various chemical routes. For instance, Tran et al. (2005) describe a new synthesis of 3-amino-1H-quinazoline-2,4-diones, starting with fluorobenzoic acid, highlighting the synthetic accessibility of such compounds (Tran et al., 2005). Maftei et al. (2013) synthesized novel bioactive 1,2,4-oxadiazole natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties, demonstrating the chemical diversity and potential for generating novel bioactive molecules (Maftei et al., 2013).

Antimicrobial and Antitumor Activities

Antimicrobial Properties : The structural motifs present in the compound, such as quinazolinediones, have shown activities against various microbial strains. Malik et al. (2011) explored fluoroquinolone and quinazolinedione activities against Mycobacterium smegmatis, revealing insights into their mechanism of action against bacteria (Malik et al., 2011).

Antitumor Efficacy : Similarly, compounds with fluorophenyl and oxadiazole groups have been evaluated for their antitumor activities. The study by Khlebnikova et al. (2020) on fluorine-containing 6,7-dihydroindazolone and 6,7-dihydrobenzisoxazolone derivatives showed marked antiproliferative activity, indicating the potential of such structures in cancer research (Khlebnikova et al., 2020).

Herbicidal and Anticancer Applications

Herbicidal Potential : Wang et al. (2014) synthesized triketone-containing quinazoline-2,4-dione derivatives, demonstrating their herbicidal activity and highlighting the agricultural applications of such molecules (Wang et al., 2014).

Anticancer Properties : The structural framework of quinazoline derivatives has been exploited for developing potential anticancer agents. For example, Adimule et al. (2014) synthesized novel 8-hydroxy quinolone substituted 1,3,4-oxadiazole compounds, assessing their antibacterial and anticancer properties (Adimule et al., 2014).

Mecanismo De Acción

While the specific mechanism of action for “7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione” is not known, 1,2,4-oxadiazoles have been shown to exhibit their biological activities through various mechanisms. For example, some 1,2,4-oxadiazole derivatives have shown anticancer activity by inhibiting thymidylate synthetase enzyme, leading to the prevention of DNA synthesis .

Direcciones Futuras

The future directions for research on “7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. The development of new synthetic methods and the study of their mechanisms of action could also be areas of future research .

Propiedades

IUPAC Name |

7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15FN4O4/c1-31-17-4-2-3-16(12-17)28-22(29)18-10-7-14(11-19(18)25-23(28)30)21-26-20(27-32-21)13-5-8-15(24)9-6-13/h2-12H,1H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQXLDBSICDBKBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)F)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15FN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

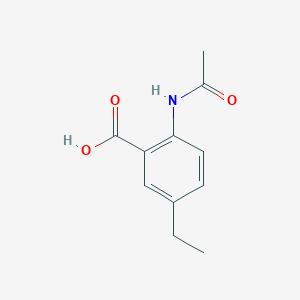

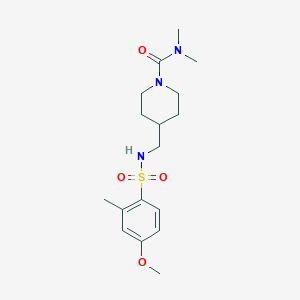

![4-methylsulfanyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2724639.png)

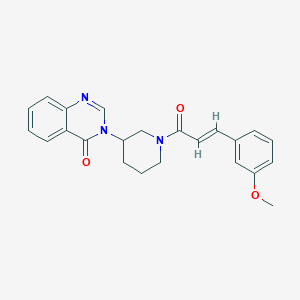

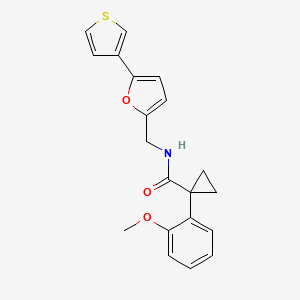

![(3S,4R)-4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]oxane-3-carboxylic acid](/img/structure/B2724642.png)

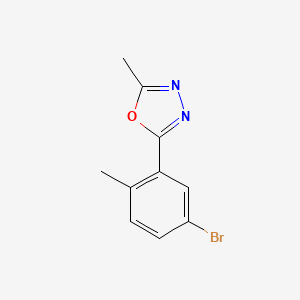

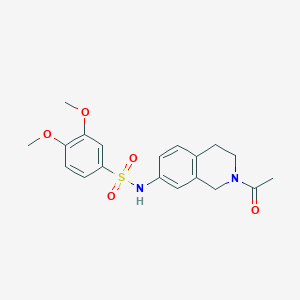

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzamide](/img/structure/B2724645.png)

![3-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-7-hydroxy-2H-chromen-2-one](/img/structure/B2724649.png)

![Ethyl (6-bromo-4-methylbenzo[d]thiazol-2-yl)carbamate](/img/structure/B2724650.png)

![8-(4-Benzylpiperazin-1-yl)-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/no-structure.png)